[6-(But-2-ynyloxy)pyridin-3-yl]methylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(But-2-ynyloxy)pyridin-3-yl]methylamine typically involves the reaction of pyridine derivatives with but-2-ynyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [6-(But-2-ynyloxy)pyridin-3-yl]methylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
[6-(But-2-ynyloxy)pyridin-3-yl]methylamine: is utilized in various fields of scientific research:
Mechanism of Action
The mechanism by which [6-(But-2-ynyloxy)pyridin-3-yl]methylamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways . The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
[6-(But-2-ynyloxy)pyridin-3-yl]methylamine: can be compared with other pyridine derivatives and compounds with similar functional groups:
[6-(But-2-ynyloxy)pyridin-2-yl]methylamine: Similar structure but with a different position of the functional group.
[6-(But-2-ynyloxy)pyridin-4-yl]methylamine: Another positional isomer with different chemical properties.
[6-(But-2-ynyloxy)pyridin-3-yl]ethylamine: Similar compound with an ethyl group instead of a methyl group.
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Properties
IUPAC Name |
(6-but-2-ynoxypyridin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-3-6-13-10-5-4-9(7-11)8-12-10/h4-5,8H,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMKZCRDABMOSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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